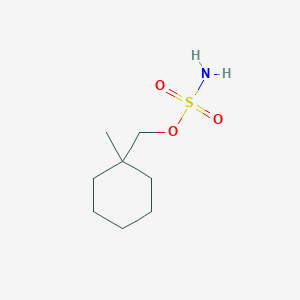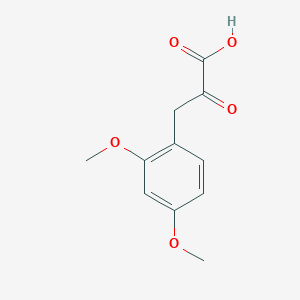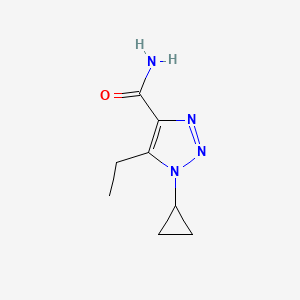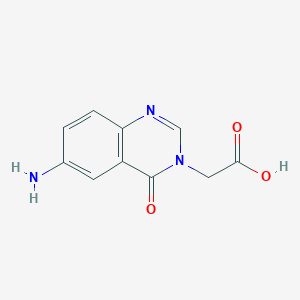
Sulfamic acid, (1-methylcyclohexyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylcyclohexyl)methyl sulfamate is an organosulfur compound with the molecular formula C8H17NO3S It is a sulfamate ester derived from sulfamic acid and (1-methylcyclohexyl)methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methylcyclohexyl)methyl sulfamate typically involves the reaction of sulfamic acid with (1-methylcyclohexyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfamate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of (1-methylcyclohexyl)methyl sulfamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity (1-methylcyclohexyl)methyl sulfamate suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methylcyclohexyl)methyl sulfamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
(1-Methylcyclohexyl)methyl sulfamate has several scientific research applications:
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as glaucoma and epilepsy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1-methylcyclohexyl)methyl sulfamate involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby reducing intraocular pressure in glaucoma patients. The compound’s sulfamate group plays a crucial role in its binding affinity and inhibitory activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamic acid: The parent compound from which (1-methylcyclohexyl)methyl sulfamate is derived.
(1-Methylcyclohexyl)methanol: The alcohol precursor used in the synthesis of the sulfamate ester.
Sulfonamides: A class of compounds with similar sulfonamide functional groups.
Uniqueness
(1-Methylcyclohexyl)methyl sulfamate is unique due to its specific structural features, such as the presence of a cyclohexyl ring and a sulfamate ester group. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
97240-78-3 |
|---|---|
Formule moléculaire |
C8H17NO3S |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
(1-methylcyclohexyl)methyl sulfamate |
InChI |
InChI=1S/C8H17NO3S/c1-8(5-3-2-4-6-8)7-12-13(9,10)11/h2-7H2,1H3,(H2,9,10,11) |
Clé InChI |
PUXYLNCDPIKLRE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)COS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine](/img/structure/B13611674.png)
![6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13611675.png)

![tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate](/img/structure/B13611681.png)
![methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B13611697.png)

![6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13611720.png)
![Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13611729.png)




![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)
